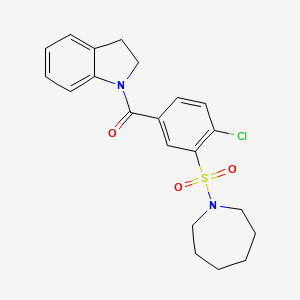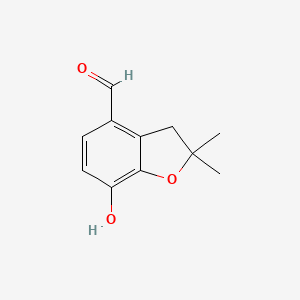![molecular formula C16H15N3O4S B14797449 N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylpropanamide backbone with a hydroxy-nitrophenyl and carbamothioyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide typically involves the reaction of 2-hydroxy-5-nitroaniline with phenylpropanoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting specific signaling pathways.
作用機序
The mechanism of action of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to interfere with signaling pathways such as the phosphatidylinositol-3 kinase pathway, leading to reduced cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Similar structure but with additional methyl groups on the benzene ring.
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Contains a chloro substituent instead of a phenyl group.
Uniqueness
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C16H15N3O4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H15N3O4S/c20-14-8-7-12(19(22)23)10-13(14)17-16(24)18-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,20H,6,9H2,(H2,17,18,21,24) |
InChIキー |
KWFKNDPXTKXGHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)



![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)


![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)

